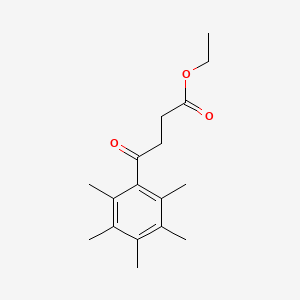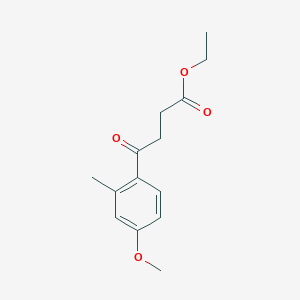![molecular formula C11H14BrN B3314862 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene CAS No. 951889-76-2](/img/structure/B3314862.png)
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Descripción general
Descripción
The compound “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” is a derivative of benzophenone . It’s structurally similar to 4-Bromo-N,N-Dimethylaniline , which is used in the production of dyes and pigments .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents . Another method involves the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the bromine atom and the dimethylamino group. The structure can be influenced by factors such as resonance stabilization .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in free radical bromination, nucleophilic substitution, and oxidation . It could also be involved in cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis of Carbofunctional α,β-Unsaturated Sulfides
In one study, the synthesis of carbofunctional α,β-unsaturated sulfides was explored using a similar compound, 3-Bromo-2-phenyl-1-indenone, in the presence of perchlorate anion reacting with enaminothioketones of a similar structure to 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene, yielding corresponding oxoimmoniosulfides. This showcases the compound's utility in synthesizing complex sulfur-containing organic molecules (Timokhina et al., 2001).
Structural Studies
Another research focused on the structural analysis of a closely related compound, 2-Bromo, 4'-dimethylamino, α-cyanostilbene, revealing the impact of steric repulsion on the coplanarity of phenyl groups and the interplanar angle, which is crucial for understanding the compound's chemical behavior and potential applications in material science or molecular engineering (Meerssche & Leroy, 2010).
Spectroscopic and Chemical Properties
Research into the bromo-based thiophen chalcone derivative, closely related to this compound, explored its spectroscopic and chemical properties using DFT studies. This provided insights into the molecule's stable conformation, vibrational frequencies, and electronic absorption spectra, which are vital for applications in materials science and molecular electronics (Ramesh et al., 2020).
Polymerization and Material Science
One study demonstrated the palladium-catalyzed dehydrohalogenative polycondensation of a similar compound, leading to the synthesis of high-molecular-weight, high-regioregularity polythiophene, indicating potential applications in polymer science and organic electronics (Wang et al., 2010).
Antimicrobial Activity
Another application area is in the development of antimicrobial agents. Propenamine derivatives related to this compound were tested in mice infected with Trypanosoma cruzi, showing significant activity against the infection, which highlights the potential of similar compounds in medicinal chemistry and drug development (Pereira et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromoprop-2-enyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEINQZSLQJIEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235099 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-76-2 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)
![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)
![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)

![2-Chloro-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314825.png)


![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)
![2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314844.png)

![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)